Cas no 2091217-17-1 (6-(Sec-butyl)pyrimidin-4-ol)

6-(Sec-butyl)pyrimidin-4-ol is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a sec-butyl substituent at the 6-position and a hydroxyl group at the 4-position, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors or antimicrobial agents. The presence of the hydroxyl group enhances its reactivity in nucleophilic substitution or condensation reactions, while the sec-butyl moiety can influence lipophilicity and steric properties. Its well-defined molecular framework makes it suitable for structure-activity relationship studies in medicinal chemistry. Proper handling and storage are recommended due to its potential sensitivity to moisture or oxidation.
6-(Sec-butyl)pyrimidin-4-ol structure
6-(Sec-butyl)pyrimidin-4-ol structure
商品名:6-(Sec-butyl)pyrimidin-4-ol
CAS番号:2091217-17-1
MF:C8H12N2O
メガワット:152.193681716919
CID:5043449
PubChem ID:137027695

6-(Sec-butyl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

    • 6-(sec-butyl)pyrimidin-4-ol
    • 6-(Butan-2-yl)pyrimidin-4-ol
    • 4-butan-2-yl-1H-pyrimidin-6-one
    • 6-(Sec-butyl)pyrimidin-4-ol
    • インチ: 1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11)
    • InChIKey: XOVCZWBMZULPHW-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C(C)CC)N=CN1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 41.5

6-(Sec-butyl)pyrimidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S274421-500mg
6-(Sec-butyl)pyrimidin-4-ol
2091217-17-1
500mg
$ 320.00 2022-06-03
Enamine
EN300-1614090-1.0g
6-(butan-2-yl)pyrimidin-4-ol
2091217-17-1
1.0g
$1086.0 2023-07-09
Life Chemicals
F1967-3799-0.5g
6-(sec-butyl)pyrimidin-4-ol
2091217-17-1 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-3799-5g
6-(sec-butyl)pyrimidin-4-ol
2091217-17-1 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-3799-0.25g
6-(sec-butyl)pyrimidin-4-ol
2091217-17-1 95%+
0.25g
$302.0 2023-09-06
Enamine
EN300-1614090-2.5g
6-(butan-2-yl)pyrimidin-4-ol
2091217-17-1
2.5g
$2127.0 2023-07-09
Life Chemicals
F1967-3799-1g
6-(sec-butyl)pyrimidin-4-ol
2091217-17-1 95%+
1g
$335.0 2023-09-06
Enamine
EN300-1614090-1000mg
6-(butan-2-yl)pyrimidin-4-ol
2091217-17-1
1000mg
$986.0 2023-09-23
Enamine
EN300-1614090-0.25g
6-(butan-2-yl)pyrimidin-4-ol
2091217-17-1
0.25g
$999.0 2023-07-09
Enamine
EN300-1614090-10.0g
6-(butan-2-yl)pyrimidin-4-ol
2091217-17-1
10.0g
$4667.0 2023-07-09

6-(Sec-butyl)pyrimidin-4-ol 関連文献

6-(Sec-butyl)pyrimidin-4-olに関する追加情報

Professional Introduction to 6-(Sec-butyl)pyrimidin-4-ol (CAS No. 2091217-17-1)

6-(Sec-butyl)pyrimidin-4-ol, with the chemical formula C8H11N2O, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number CAS No. 2091217-17-1, has garnered attention due to its unique structural properties and potential applications in drug development. The pyrimidine core of this molecule, combined with the sec-butyl group, makes it a versatile scaffold for further chemical modifications and biological studies.

The structural composition of 6-(Sec-butyl)pyrimidin-4-ol includes a pyrimidine ring substituted at the 4-position with a hydroxyl group and at the 6-position with a sec-butyl group. This arrangement not only contributes to its distinct chemical reactivity but also opens up possibilities for various functionalization strategies. The hydroxyl group at the 4-position can participate in hydrogen bonding, making it a valuable moiety for interactions with biological targets. Meanwhile, the sec-butyl group provides steric hindrance and can influence the compound's solubility and metabolic stability.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for therapeutic purposes. Among these derivatives, compounds featuring a hydroxyl substituent on the pyrimidine ring have shown promise in various pharmacological applications. For instance, modifications at the 4-position of the pyrimidine ring have been associated with enhanced binding affinity to certain enzymes and receptors.

6-(Sec-butyl)pyrimidin-4-ol has been investigated in several contexts, particularly in the development of novel bioactive molecules. Its sec-butyl substituent can be strategically employed to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the presence of both hydroxyl and sec-butyl groups allows for further derivatization through esterification, alkylation, or other chemical transformations, enabling the creation of libraries of compounds for high-throughput screening.

One of the most compelling aspects of 6-(Sec-butyl)pyrimidin-4-ol is its potential in medicinal chemistry. Researchers have leveraged its structural features to design molecules with specific biological activities. For example, derivatives of this compound have been explored as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to fine-tune the properties of these molecules through structural modifications makes them valuable tools for understanding disease mechanisms and developing targeted therapies.

The synthesis of 6-(Sec-butyl)pyrimidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between β-ketoesters or β-ketoamides with urea or thiourea derivatives, followed by functional group transformations to introduce the sec-butyl group and hydroxyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further research and development efforts.

In academic research, 6-(Sec-butyl)pyrimidin-4-ol has been utilized as a building block for more complex molecules. Its pyrimidine core serves as a scaffold that can be modified to explore different biological activities. For instance, researchers have synthesized analogs of this compound by replacing or altering one or more substituents on the pyrimidine ring. These studies have provided insights into structure-activity relationships (SAR), helping to identify key features that contribute to biological efficacy.

The pharmaceutical industry has also shown interest in 6-(Sec-butyl)pyrimidin-4-ol due to its potential therapeutic applications. Several drug discovery programs have incorporated this compound or its derivatives into their pipelines for treating various conditions. The versatility of its structure allows for customization based on specific pharmacological requirements, making it a valuable candidate for further development. Collaborative efforts between academic researchers and industry scientists continue to drive innovation in this area.

The use of computational methods has further enhanced the study of 6-(Sec-butyl)pyrimidin-4-ol. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. These predictions help guide experimental design and optimize lead compounds for drug development. Additionally, virtual screening methods enable researchers to rapidly assess large libraries of compounds for potential activity against specific disease-related targets.

In conclusion, 6-(Sec-butyl)pyrimidin-4-ol (CAS No. 2091217-17-1) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for creating bioactive molecules with diverse applications. As research continues to uncover new therapeutic opportunities, compounds like this will play an increasingly important role in addressing unmet medical needs.

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